

Application Notes: Intracellular Calcium Assay Using MRS2693 Trisodium

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Compound of Interest

Compound Name: MRS2693 trisodium

Cat. No.: B13838666

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Introduction

MRS2693 trisodium is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes.^{[1][2]} Activation of the P2Y6 receptor by its endogenous ligand, uridine diphosphate (UDP), or synthetic agonists like MRS2693, initiates a signaling cascade that leads to the mobilization of intracellular calcium ($[Ca^{2+}]_i$). This application note provides a detailed protocol for measuring MRS2693-induced intracellular calcium mobilization using a fluorescent calcium indicator, Fluo-4 AM. This assay is a valuable tool for studying P2Y6 receptor pharmacology, screening for novel modulators, and investigating the role of P2Y6 signaling in cellular function.

The P2Y6 receptor is coupled to the Gq family of G proteins. Upon agonist binding, the activated G α_q subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.^{[3][4][5][6][7]} This transient increase in intracellular calcium can be detected by fluorescent indicators, providing a quantitative measure of P2Y6 receptor activation.

Data Presentation

The following table summarizes the key properties of **MRS2693 trisodium** and provides representative data from an intracellular calcium assay. The data illustrates a typical dose-dependent response to MRS2693, with increasing concentrations of the agonist leading to a greater increase in intracellular calcium, measured as a change in fluorescence intensity.

Agonist	Receptor Target	EC ₅₀ (Human P2Y6)	Assay Principle	Calcium Indicator	Representative Data (Normalized Response)
MRS2693 Trisodium	P2Y6	0.015 μM[1] [2]	Fluorescence-based detection of intracellular calcium mobilization	Fluo-4 AM	Concentration (μM)
0.001					
0.01					
0.1					
1					
10					

Experimental Protocols

This section provides a detailed methodology for performing an intracellular calcium mobilization assay using MRS2693 and the fluorescent calcium indicator Fluo-4 AM.

Materials and Reagents

- Cells: A suitable cell line endogenously or recombinantly expressing the P2Y6 receptor (e.g., HEK293, CHO-K1, or specific cell types of interest).
- **MRS2693 Trisodium**: Stock solution prepared in water or an appropriate buffer.
- Fluo-4 AM: Acetoxymethyl ester form of the Fluo-4 calcium indicator.

- Pluronic F-127: A non-ionic surfactant to aid in the dispersion of Fluo-4 AM.
- Probenecid (optional): An anion transport inhibitor to prevent dye leakage from the cells.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Cell Culture Medium: Appropriate for the cell line being used.
- Black-walled, clear-bottom 96-well or 384-well microplates.
- Fluorescence microplate reader with excitation and emission wavelengths suitable for Fluo-4 (e.g., Ex/Em = 490/525 nm).

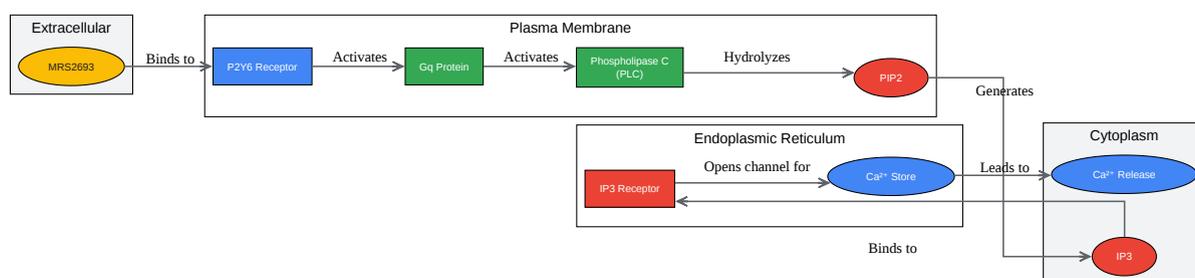
Protocol

- Cell Seeding:
 - Plate cells in a black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. For a 96-well plate, a density of 40,000 to 80,000 cells per well is often suitable.
 - Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
- Preparation of Dye Loading Solution:
 - Prepare a 1X assay buffer containing Pluronic F-127 (typically 0.02-0.04%).
 - Add Fluo-4 AM to the assay buffer to a final concentration of 2-5 μM.
 - If using, add probenecid to the dye loading solution (final concentration typically 2.5 mM).
 - Vortex the solution thoroughly to ensure the dye is well-dispersated.
- Cell Loading with Fluo-4 AM:
 - Remove the growth medium from the cell plate.
 - Add 100 μL (for a 96-well plate) of the Fluo-4 AM dye-loading solution to each well.

- Incubate the plate at 37°C for 45-60 minutes in the dark.
- Following the 37°C incubation, allow the plate to equilibrate to room temperature for at least 15 minutes.
- Preparation of MRS2693 Compound Plate:
 - Prepare serial dilutions of MRS2693 in the assay buffer at concentrations that are 2X the final desired concentrations. This will account for the 1:1 addition to the cell plate.
- Calcium Flux Measurement:
 - Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for Fluo-4 (Ex/Em = 490/525 nm).
 - Program the instrument to perform a kinetic read, measuring fluorescence intensity over time.
 - Establish a baseline fluorescence reading for each well for a short period (e.g., 10-20 seconds).
 - Using the plate reader's injection system, add 100 µL of the MRS2693 dilutions (from the compound plate) to the corresponding wells of the cell plate.
 - Continue to measure the fluorescence intensity for a period sufficient to capture the peak calcium response and its subsequent decline (e.g., 2-5 minutes).
- Data Analysis:
 - The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F_0) from the peak fluorescence (F_{max}) for each well.
 - Normalize the data by expressing the response as a percentage of the maximum response observed with a saturating concentration of MRS2693.
 - Plot the normalized response against the logarithm of the MRS2693 concentration to generate a dose-response curve and calculate the EC_{50} value.

Mandatory Visualizations

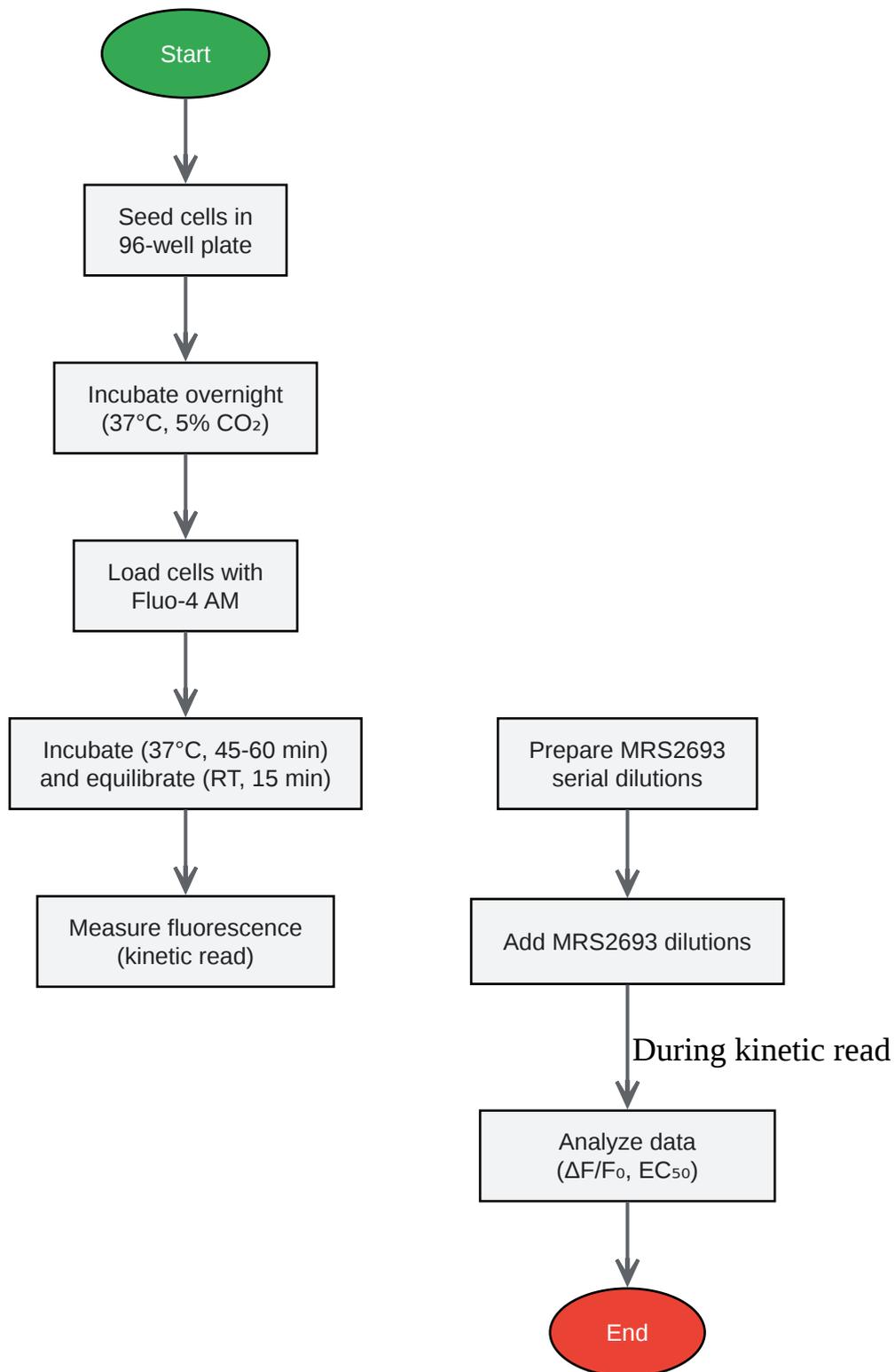
Signaling Pathway Diagram



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Caption: P2Y6 Receptor Signaling Pathway.

Experimental Workflow Diagram



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Caption: Intracellular Calcium Assay Workflow.

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